molecular formula C19H40N4O14S B1202924 Gentamicin B sulfate CAS No. 43169-50-2

Gentamicin B sulfate

カタログ番号: B1202924
CAS番号: 43169-50-2
分子量: 580.6 g/mol
InChIキー: DSKCFEUMUAHNEE-NYKBMUPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Betamicin sulfate is produced through a fermentation process involving the bacterium Micromonospora purpurea . The fermentation process yields a mixture of gentamicin components, which are then purified to obtain betamicin sulfate. The primary components include gentamicin C1, C1a, C2, and C2a .

Industrial Production Methods: The industrial production of betamicin sulfate involves large-scale fermentation followed by purification using chromatographic techniques. High-performance liquid chromatography (HPLC) with charged aerosol detection is commonly used to separate and quantify the different components of betamicin sulfate . The process ensures the removal of impurities and degradation products, resulting in a high-purity final product .

化学反応の分析

反応の種類: ベタミシン硫酸塩は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を改変し、その治療特性を強化するために不可欠です .

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、抗菌活性を強化し、毒性を低減した修飾アミノグリコシド誘導体があります .

科学的研究の応用

Clinical Indications

Gentamicin B sulfate is indicated for the treatment of several serious infections:

  • Bacteremia/Septicemia : Effective in managing life-threatening bloodstream infections.
  • Meningitis : Used in combination with other antibiotics for central nervous system infections.
  • Urinary Tract Infections : Particularly in complicated cases where other treatments may fail.
  • Respiratory Tract Infections : Employed in severe pneumonia and bronchitis cases.
  • Skin and Soft Tissue Infections : Including severe burns and infected wounds.
  • Bone Infections : Effective against osteomyelitis when used appropriately .

Comprehensive Data Table

Infection TypeGentamicin EfficacyCombination Therapy Recommended
Bacteremia/SepticemiaHighYes (e.g., with beta-lactams)
MeningitisModerateYes
Urinary Tract InfectionsHighYes (if resistant organisms)
Respiratory Tract InfectionsModerateYes
Skin and Soft Tissue InfectionsHighOptional
Bone InfectionsHighYes

Gentamicin-Collagen Sponge for Diabetic Foot Ulcers

A randomized controlled trial investigated the efficacy of a gentamicin-collagen sponge in treating diabetic foot ulcers. The study included 88 episodes with a notable outcome where 73% achieved total clinical cure. Although the sponge did not significantly improve overall cure rates compared to controls, it was well tolerated and showed potential for faster healing .

Combination Therapy for Serious Infections

In cases of endocarditis caused by group D streptococci, gentamicin has been effectively used in conjunction with penicillin-type drugs. This combination enhances therapeutic outcomes by allowing gentamicin to penetrate bacterial cells more effectively .

Neonatal Sepsis

Clinical studies have demonstrated gentamicin's effectiveness in treating bacterial neonatal sepsis when used alongside other antibiotics. It has shown significant success in reducing mortality rates associated with severe infections in neonates .

Safety and Tolerability

While gentamicin is generally well tolerated, it is essential to monitor renal function due to potential nephrotoxicity. The risk of ototoxicity is also a concern, particularly with prolonged use or higher doses . Regular monitoring of drug levels can help mitigate these risks.

生物活性

Gentamicin B sulfate, a member of the aminoglycoside antibiotic family, is primarily used to treat a variety of serious bacterial infections. Its biological activity is characterized by its bactericidal properties against a broad spectrum of Gram-negative and some Gram-positive bacteria. This article explores the mechanisms of action, efficacy in various medical applications, and relevant research findings related to this compound.

Gentamicin exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis. This binding results in:

  • Mistranslation of proteins : The antibiotic causes the incorporation of incorrect amino acids into proteins.
  • Disruption of membrane integrity : Gentamicin increases membrane permeability, leading to cell lysis and death of the bacteria.

Additionally, recent studies suggest that gentamicin may bind to a secondary site on the ribosome, preventing ribosome recycling and maintaining a pool of inactive ribosomes that cannot initiate new protein synthesis .

Efficacy Against Bacterial Infections

This compound is effective against various bacterial pathogens, including:

  • Gram-negative bacteria : Such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
  • Some Gram-positive bacteria : Including Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Escherichia coli0.5
Pseudomonas aeruginosa2
Staphylococcus aureus4
Klebsiella pneumoniae1

1. Treatment of Infections

Gentamicin is commonly used to treat serious infections such as:

  • Urinary tract infections
  • Sepsis
  • Pneumonia
  • Intra-abdominal infections

2. Surgical Prophylaxis

Research indicates that gentamicin/collagen sponges can significantly reduce the risk of surgical site infections (SSI) in cardiac procedures. A meta-analysis revealed a pooled odds ratio (OR) of 0.59 for SSIs in patients receiving gentamicin sponges compared to controls .

Case Study: Gentamicin-Impregnated Collagen Sponge

A clinical case involving a patient with an infected lower limb wound demonstrated that using gentamicin-impregnated collagen sponges resulted in:

  • Sustained release of gentamicin over seven days.
  • Complete eradication of Pseudomonas aeruginosa after 24 hours.
  • No adverse effects related to gentamicin toxicity were reported, highlighting its safety profile in localized applications .

Antifungal Activity

Recent studies have also explored the antifungal properties of gentamicin derivatives, particularly Gentamicin B1, which has shown significant activity against fungal pathogens like Fusarium and Aspergillus. The minimum inhibitory concentration (MIC) for Gentamicin B1 against these fungi was found to be as low as 0.4 µg/mL .

Study on Liposomal Gentamicin Delivery

A study demonstrated that encapsulating gentamicin in pH-sensitive liposomes increased its bioavailability significantly:

  • Plasma concentrations were enhanced compared to free gentamicin.
  • The accumulation in infected tissues was increased by up to 437-fold, leading to a 10^4-fold greater antibacterial activity in murine models .

特性

CAS番号

43169-50-2

分子式

C19H40N4O14S

分子量

580.6 g/mol

IUPAC名

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid

InChI

InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+;/m1./s1

InChIキー

DSKCFEUMUAHNEE-NYKBMUPHSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O.OS(=O)(=O)O

異性体SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O.OS(=O)(=O)O

正規SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O.OS(=O)(=O)O

関連するCAS

36889-15-3 (Parent)

同義語

gentamicin B
gentamicin B sulfate
gentamicin B1

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gentamicin B sulfate
Reactant of Route 2
Gentamicin B sulfate
Reactant of Route 3
Gentamicin B sulfate
Reactant of Route 4
Gentamicin B sulfate
Reactant of Route 5
Gentamicin B sulfate
Reactant of Route 6
Gentamicin B sulfate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。